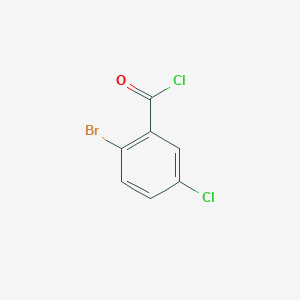

2-Bromo-5-chlorobenzoyl chloride

説明

Significance of Aryl Acid Chlorides as Crucial Building Blocks in Organic Synthesis

Aryl acid chlorides, also known as aroyl chlorides, are derivatives of carboxylic acids where the hydroxyl group is replaced by a chlorine atom. fiveable.me This functional group, the acyl chloride (-COCl), is a powerful tool for chemists. fiveable.menumberanalytics.com The carbonyl carbon is highly electrophilic due to the electron-withdrawing effects of both the adjacent oxygen and chlorine atoms, making it extremely susceptible to attack by nucleophiles. numberanalytics.com

This inherent reactivity makes aryl acid chlorides excellent acylating agents, meaning they can readily transfer their acyl group (R-C=O) to other molecules. iitk.ac.in They are fundamental in a variety of crucial transformations, including:

Esterification: Reacting with alcohols to form esters. youtube.comwikipedia.org

Amide Formation: Reacting with ammonia (B1221849) or amines to produce amides. youtube.comwikipedia.org

Friedel-Crafts Acylation: Introducing an acyl group onto another aromatic ring in the presence of a Lewis acid catalyst, forming ketones. numberanalytics.comiitk.ac.in

These reactions are cornerstones of synthetic organic chemistry, essential for creating a vast array of compounds, including pharmaceuticals, agrochemicals, dyes, and polymers. numberanalytics.comwho.int The use of acid chlorides often provides higher yields compared to using the corresponding carboxylic acids because the reactions are typically irreversible. youtube.com

Contextualization of 2-Bromo-5-chlorobenzoyl chloride within Halogenated Aromatic Systems

This compound belongs to the family of halogenated aromatic compounds. The presence of bromine and chlorine atoms on the benzene (B151609) ring significantly influences the molecule's reactivity and properties. These halogen substituents are electron-withdrawing, further enhancing the electrophilicity of the carbonyl carbon. Moreover, their specific positions (ortho-bromo and meta-chloro to the acyl chloride group) create a unique electronic and steric environment.

This specific substitution pattern makes this compound a valuable and specialized intermediate. The different halogens (bromo and chloro) offer potential for selective reactions, where one halogen might be targeted for a coupling reaction (like Suzuki or Heck reactions) while the other remains intact, a common strategy in multi-step synthesis. The acyl chloride group provides a reliable handle for building larger molecules through acylation reactions. sciencemadness.org For instance, related compounds like 5-bromo-2-chlorobenzoyl chloride are used as intermediates in the synthesis of other complex molecules. biosynth.com The precursor, 2-Bromo-5-chlorobenzoic acid, is a known organic reagent. nist.govchemicalbook.com

Chemical Profile of this compound

A detailed understanding of the chemical and physical properties of this compound is essential for its effective use in synthesis.

Structure and Properties

The molecular structure of this compound is characterized by a benzene ring substituted with a bromo group at position 2, a chloro group at position 5, and a benzoyl chloride group at position 1.

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 42860-16-2 | bldpharm.comsynquestlabs.com |

| Molecular Formula | C₇H₃BrCl₂O | synquestlabs.comepa.gov |

| Molecular Weight | 253.91 g/mol | chemicalbook.com |

| Monoisotopic Mass | 251.874433 g/mol | epa.govepa.gov |

Note: Due to the compound's reactivity, especially with water, experimental data for properties like boiling and melting points can vary.

Spectroscopic Data

Spectroscopic analysis is crucial for confirming the identity and purity of this compound.

Infrared (IR) Spectroscopy: A strong absorption band is expected in the region of 1770-1815 cm⁻¹, which is characteristic of the C=O stretch in an acyl chloride. numberanalytics.com

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR spectroscopy would show distinct signals for the three aromatic protons, with their chemical shifts and coupling patterns determined by the positions of the halogen and acyl chloride groups.

¹³C NMR spectroscopy would reveal seven distinct carbon signals, including the characteristic downfield signal for the carbonyl carbon of the acyl chloride.

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to its molecular weight, along with a characteristic isotopic pattern due to the presence of bromine and chlorine atoms. nist.gov

Synthesis and Manufacturing Processes

The synthesis of this compound typically involves the conversion of the corresponding carboxylic acid.

Laboratory-Scale Synthesis

The most common laboratory method for preparing this compound is the reaction of 2-Bromo-5-chlorobenzoic acid with a chlorinating agent. google.com Thionyl chloride (SOCl₂) is a widely used reagent for this transformation due to the clean nature of the reaction; the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases and easily removed. numberanalytics.comwikipedia.org

The general reaction is: C₇H₄BrClO₂ + SOCl₂ → C₇H₃BrCl₂O + SO₂ + HCl

The reaction is often carried out in an inert solvent or neat, sometimes with a catalytic amount of N,N-dimethylformamide (DMF). google.com Other chlorinating agents like oxalyl chloride or phosphorus pentachloride can also be employed. wikipedia.org

Industrial-Scale Manufacturing Considerations

Chemical Reactivity and Transformation

The reactivity of this compound is dominated by the acyl chloride functional group.

Nucleophilic Acyl Substitution

As a typical acyl chloride, it readily undergoes nucleophilic acyl substitution reactions. numberanalytics.com The carbonyl carbon is attacked by a nucleophile, leading to the formation of a tetrahedral intermediate, which then collapses, expelling the chloride ion as a good leaving group.

Key Reactions

Hydrolysis: Reacts with water to form the parent carboxylic acid, 2-Bromo-5-chlorobenzoic acid, and hydrochloric acid. wikipedia.org

Esterification: Reacts with alcohols or phenols to yield the corresponding esters. This reaction is often performed in the presence of a non-nucleophilic base like pyridine (B92270) to neutralize the HCl byproduct. iitk.ac.inyoutube.com

Amide Synthesis: Reacts with ammonia, primary amines, or secondary amines to form primary, secondary, or tertiary amides, respectively. iitk.ac.inyoutube.com

Friedel-Crafts Acylation: It can act as an acylating agent for aromatic compounds in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) to produce substituted benzophenones. iitk.ac.in A patent describes the use of 5-bromo-2-chlorobenzoyl chloride in a Friedel-Crafts reaction with phenetole (B1680304) to prepare 5-bromo-2-chloro-4'-ethoxy benzophenone (B1666685). google.com

Applications in Organic Synthesis

The utility of this compound lies in its role as a versatile intermediate for creating more complex molecules.

Precursor for Complex Molecules

Its trifunctional nature (acyl chloride, bromo, and chloro groups) allows for a variety of subsequent transformations. The acyl chloride is typically the most reactive site, allowing for the introduction of an ester or amide linkage. The remaining bromo and chloro groups can then be used in cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig) to form new carbon-carbon or carbon-heteroatom bonds. This sequential reactivity is a powerful strategy in the synthesis of pharmaceuticals and agrochemicals. For example, the related compound 2-bromo-5-chloroaniline (B1280272) is a versatile synthetic intermediate used in the preparation of compounds with potential antitumor activity and fatty-acid binding protein inhibitors. chemicalbook.com

Structure

3D Structure

特性

IUPAC Name |

2-bromo-5-chlorobenzoyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrCl2O/c8-6-2-1-4(9)3-5(6)7(10)11/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNQXSFFVGRPZIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C(=O)Cl)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrCl2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90608458 | |

| Record name | 2-Bromo-5-chlorobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90608458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.90 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42860-16-2 | |

| Record name | 2-Bromo-5-chlorobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90608458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Methodologies for the Synthesis of 2 Bromo 5 Chlorobenzoyl Chloride

Direct Chlorination of 5-Bromo-2-chlorobenzoic Acid

The most common and direct method for preparing 2-bromo-5-chlorobenzoyl chloride is through the chlorination of 5-bromo-2-chlorobenzoic acid. This process involves the conversion of the carboxylic acid group into an acyl chloride using a suitable chlorinating agent.

Thionyl Chloride Mediated Approaches

Thionyl chloride (SOCl₂) is a widely used reagent for the synthesis of acyl chlorides from carboxylic acids due to its reactivity and the fact that the byproducts (HCl and SO₂) are gaseous, which simplifies purification.

A typical procedure involves reacting 5-bromo-2-chlorobenzoic acid with an excess of thionyl chloride, often in the presence of a catalytic amount of N,N-dimethylformamide (DMF). google.com The reaction is generally heated to reflux to ensure complete conversion. google.com For instance, a preparation method involves refluxing 5-bromo-2-chlorobenzoic acid with thionyl chloride for two to three hours. google.com After the reaction is complete, the excess thionyl chloride is removed by distillation under reduced pressure to yield the crude this compound as a yellow solid with a high yield (98%). google.com

| Reagents | Conditions | Yield | Reference |

| 5-Bromo-2-chlorobenzoic acid, Thionyl chloride, DMF (catalyst) | Reflux for 2-3 hours, then reduced pressure distillation | 98% | google.com |

Oxalyl Chloride Mediated Approaches

Oxalyl chloride ((COCl)₂) is another effective reagent for converting carboxylic acids to acyl chlorides. It often provides milder reaction conditions and can be advantageous when sensitive functional groups are present. The byproducts, carbon dioxide, carbon monoxide, and hydrogen chloride, are all gaseous.

In a representative synthesis, 5-bromo-2-chlorobenzoic acid is reacted with oxalyl chloride in a solvent like dichloromethane (B109758). google.com The reaction is typically catalyzed by DMF. google.com This method is noted to sometimes generate ortho-isomer byproducts during subsequent Friedel-Crafts acylation reactions, which can complicate purification. google.com

| Reagents | Conditions | Notes | Reference |

| 5-Bromo-2-chlorobenzoic acid, Oxalyl chloride, Dichloromethane, DMF (catalyst) | N/A | Can lead to ortho-isomer byproducts in subsequent reactions. | google.com |

Catalysis and Reaction Modifiers in Acyl Chloride Formation

The formation of acyl chlorides from carboxylic acids can be significantly influenced by catalysts and reaction modifiers.

N,N-Dimethylformamide (DMF): As mentioned, DMF is a common catalyst for reactions involving both thionyl chloride and oxalyl chloride. google.com It reacts with the chlorinating agent to form the Vilsmeier reagent, which is the active electrophilic species that facilitates the conversion of the carboxylic acid.

Copper Catalysts: For certain indirect routes or related transformations, copper catalysts such as metallic copper, cuprous chloride (CuCl), cupric chloride (CuCl₂), cuprous bromide (CuBr), or cuprous iodide (CuI) are utilized. google.com

Solvent System Optimization for Enhanced Yield and Purity

The choice of solvent is critical for optimizing the yield and purity of this compound.

For thionyl chloride mediated reactions, the process can be carried out without a solvent, using an excess of thionyl chloride as both reactant and solvent. google.com This simplifies the workup, as the excess reagent can be removed by distillation. google.com

In oxalyl chloride mediated syntheses, chlorinated solvents like dichloromethane or 1,1,1-trichloroethane (B11378) are commonly used. google.comchemicalbook.com The use of a solvent can help to control the reaction temperature and facilitate the handling of the reactants. However, environmental concerns and the difficulty in treating waste from these solvents are significant drawbacks. google.com Greener solvent alternatives like 2-methyl-THF have been explored in related syntheses to improve sustainability.

For purification, recrystallization from a mixed solvent system, such as ethanol (B145695) and water, can be employed to obtain a high-purity product. google.com

Process Intensification and Industrial Scalability Considerations

For the industrial-scale production of this compound, several factors must be considered to ensure an efficient, safe, and cost-effective process.

The direct reaction of 5-bromo-2-chlorobenzoic acid with thionyl chloride without a solvent is often favored for its simplicity and high yield. google.com However, the corrosive nature of thionyl chloride and the generation of acidic gases require specialized equipment and handling procedures.

The use of oxalyl chloride, while potentially milder, can introduce challenges related to byproduct formation in subsequent steps and the management of chlorinated solvent waste. google.com

A significant challenge in scaling up the synthesis is the management of byproducts and waste streams. For instance, the generation of large amounts of wastewater containing aluminum trichloride (B1173362) from subsequent Friedel-Crafts reactions is a major environmental concern. google.com To address this, methods using silica (B1680970) gel-loaded aluminum trichloride have been developed to simplify catalyst removal and reduce wastewater. google.com

Indirect Synthetic Routes to this compound

While direct chlorination is the most straightforward method, indirect routes starting from different precursors are also reported in the literature.

One such route involves the diazotization of a 5-bromo-2-aminobenzoic acid derivative, followed by a chlorination reaction to introduce the chlorine atom at the 2-position. google.com The resulting 5-bromo-2-chlorobenzoic acid can then be converted to the acyl chloride. google.com This multi-step process offers an alternative pathway that may be advantageous in certain contexts, such as avoiding the use of harsh brominating agents on a pre-chlorinated ring.

Another reported indirect synthesis starts from 4-bromochlorobenzene and methyl oxalyl chloride in the presence of a copper sulfate-supported molecular sieve catalyst. chemicalbook.com This method proceeds under pressure and at elevated temperatures to yield 5-bromo-2-chloro-benzoyl chloride with high yield and purity. chemicalbook.com

| Starting Materials | Key Steps | Catalyst | Reference |

| 5-Bromo-2-aminobenzoic acid derivative | Diazotization, Chlorination, Acyl chloride formation | N/A | google.com |

| 4-Bromochlorobenzene, Methyl oxalyl chloride | Catalytic reaction under pressure and heat | Copper sulfate-supported molecular sieve | chemicalbook.com |

Transformations from Precursor Aromatic Compounds

A notable method for the synthesis of this compound involves the direct transformation of a substituted aromatic compound. One such documented procedure starts with 4-bromochlorobenzene and monomethyl oxalyl chloride. chemicalbook.com This process is carried out under specific temperature and pressure conditions to achieve the desired product.

The reaction is typically performed in a multi-stage process. Initially, monomethyl oxalyl chloride is mixed with a solvent such as 1,1,1-trichloroethane in the presence of a catalyst. chemicalbook.com This mixture is then subjected to elevated temperature and pressure. Following this, a solution of 4-bromochlorobenzene in a solvent like chloroform (B151607) is added dropwise. chemicalbook.com The reaction then proceeds at a higher temperature and pressure to facilitate the formation of this compound. chemicalbook.com

| Reactants | Catalyst/Reagents | Solvent | Conditions | Yield | Purity |

| 4-Bromochlorobenzene, Monomethyl oxalyl chloride | Copper sulfate (B86663) supported on molecular sieve | 1,1,1-Trichloroethane, Chloroform | Stage 1: 125°C, 6 atm, 1.5 h; Stage 2: 165°C, 8 atm, 14 h | 98.9% | 99.1% (GC) |

Strategic Functional Group Interconversions

A more common and direct approach to synthesizing this compound is through the functional group interconversion of 5-bromo-2-chlorobenzoic acid. This transformation of a carboxylic acid to an acyl chloride is a fundamental and widely utilized reaction in organic synthesis. The process typically employs a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), often with a catalytic amount of N,N-dimethylformamide (DMF). google.comguidechem.com

The reaction involves refluxing 5-bromo-2-chlorobenzoic acid with an excess of the chlorinating agent. google.com The use of a solvent is not always necessary when thionyl chloride is used, as it can also serve as the reaction medium. google.com After the reaction is complete, the excess chlorinating agent is removed, typically by distillation under reduced pressure, to yield the crude this compound. google.comguidechem.com This product can often be used in subsequent reactions without further purification. google.com

Different variations of this method have been reported, optimizing factors such as reaction time and the ratio of reactants to achieve high yields. google.com

| Starting Material | Chlorinating Agent | Catalyst | Solvent | Reaction Conditions | Yield |

| 5-Bromo-2-chlorobenzoic acid | Thionyl chloride | DMF | None | Reflux, 2 hours | 98% |

| 5-Bromo-2-chlorobenzoic acid | Thionyl chloride | DMF | None | Reflux, 3 hours | 98% |

| 5-Bromo-2-chlorobenzoic acid | Thionyl chloride | DMF | None | Reflux, 4 hours | 99% |

| 5-Bromo-2-chlorobenzoic acid | Oxalyl chloride | DMF | Dichloromethane | 20-30°C, overnight | Not specified |

Mechanistic Investigations of 2 Bromo 5 Chlorobenzoyl Chloride Reactivity

Electrophilic Acyl Substitution Pathways

The primary reaction pathway for 2-Bromo-5-chlorobenzoyl chloride is nucleophilic acyl substitution. In this mechanism, the acyl chloride acts as an electrophile, reacting with a variety of nucleophiles. utexas.edu This process is not an electrophilic substitution on the aromatic ring, but rather a substitution at the electrophilic acyl carbon.

The reaction initiates with the attack of a nucleophile on the electrophilic carbonyl carbon of the acyl chloride. This carbon is highly electrophilic due to the electron-withdrawing effects of both the adjacent oxygen atom and the chlorine atom. The presence of two additional electron-withdrawing halogens (bromine and chlorine) on the phenyl ring further enhances this electrophilicity. This attack leads to the formation of a transient tetrahedral alkoxide intermediate. Current time information in Pasuruan, ID. The rate-determining step of this reaction is typically this initial nucleophilic attack. nih.gov

The general mechanism is as follows:

Nucleophilic Attack: A nucleophile (Nu:) attacks the electrophilic carbonyl carbon.

Tetrahedral Intermediate Formation: The pi bond of the carbonyl group breaks, and its electrons move to the oxygen atom, forming a tetrahedral intermediate with a negative charge on the oxygen. Current time information in Pasuruan, ID.

Leaving Group Elimination: The intermediate collapses, reforming the carbon-oxygen double bond and expelling the chloride ion as a leaving group. Current time information in Pasuruan, ID.

This pathway allows for the synthesis of various derivatives, such as esters (from reaction with alcohols), amides (from amines), and anhydrides (from carboxylate salts). utexas.eduoup.com

The chloride ion is an excellent leaving group, a key factor that drives the nucleophilic acyl substitution reaction forward. Its effectiveness stems from its stability as an independent anion (Cl⁻). viu.ca The stability of the leaving group is a crucial factor in determining the reactivity of carboxylic acid derivatives. Current time information in Pasuruan, ID. Because the chloride anion is the conjugate base of a strong acid (hydrochloric acid), it is very stable and can readily depart from the tetrahedral intermediate. This high leaving group ability makes acyl chlorides, including this compound, the most reactive among the common carboxylic acid derivatives. utexas.eduviu.ca

Role of Halogen Substituents on Aromatic Ring Reactivity

The bromine and chlorine atoms attached to the benzene (B151609) ring at the ortho (C2) and meta (C5) positions, respectively, play a significant role in modulating the reactivity of the molecule. Their influence is a combination of inductive and resonance effects.

Halogens exert two opposing electronic effects:

Inductive Effect (-I): Due to their high electronegativity, both bromine and chlorine are strongly electron-withdrawing through the sigma bond network. google.com This inductive effect pulls electron density away from the aromatic ring and, consequently, from the carbonyl carbon. This withdrawal of electrons makes the carbonyl carbon even more electrophilic and thus more susceptible to nucleophilic attack. wikipedia.org

In this compound, the strong inductive withdrawal by both halogens significantly increases the reactivity of the acyl chloride group toward nucleophiles compared to unsubstituted benzoyl chloride.

| Substituent | Position | Inductive Effect | Resonance Effect | Net Effect on Carbonyl Group |

|---|---|---|---|---|

| Bromo | ortho (C2) | Strongly Withdrawing (-I) | Weakly Donating (+R) | Increases Electrophilicity |

| Chloro | meta (C5) | Strongly Withdrawing (-I) | Not applicable to the meta position | Increases Electrophilicity |

The primary impact of the halogen substituents is the enhancement of the reaction rate for nucleophilic acyl substitution. The increased electrophilicity of the carbonyl carbon means that reactions with nucleophiles are generally faster and may proceed under milder conditions.

Theoretical Frameworks for Predicting Reactivity

The Hammett equation is a widely used theoretical framework in physical organic chemistry to quantify the effect of substituents on the reactivity of aromatic compounds. chemeurope.com It provides a linear free-energy relationship that correlates reaction rates and equilibrium constants. acs.org

The equation is given by: log(k/k₀) = σρ

Where:

k is the rate constant for the substituted reactant (e.g., this compound).

k₀ is the rate constant for the unsubstituted reactant (e.g., benzoyl chloride).

σ (sigma) is the substituent constant, which depends on the specific substituent and its position (meta or para). It quantifies the electronic effect of the substituent. pharmacy180.com Positive σ values indicate electron-withdrawing groups, while negative values indicate electron-donating groups. pharmacy180.com

ρ (rho) is the reaction constant, which depends on the nature of the reaction and its sensitivity to electronic effects. acs.org

| Substituent | σmeta | σpara |

|---|---|---|

| -Cl | 0.37 | 0.22 |

| -Br | 0.40 | 0.23 |

Data sourced from Schwarzenbach et al. oup.com Note: Ortho-substituent constants are generally not tabulated due to the added complexity of steric effects. utexas.eduresearchgate.net

The positive σ value for the meta-chloro group (0.37) confirms its electron-withdrawing nature, which accelerates reactions that build up negative charge in the transition state, such as nucleophilic acyl substitution. oup.compharmacy180.com Although a precise value for ortho-bromo is not used in simple Hammett plots, its effect is also strongly electron-withdrawing, further increasing the reaction rate.

Derivatization Reactions of 2 Bromo 5 Chlorobenzoyl Chloride in Complex Molecule Synthesis

Amidation Reactions for Substituted Benzamide (B126) Scaffolds

The reaction of 2-Bromo-5-chlorobenzoyl chloride with amines is a robust and straightforward method for synthesizing substituted benzamides. These products are significant scaffolds in medicinal chemistry and materials science.

This compound readily reacts with primary and secondary amines through nucleophilic acyl substitution to yield N-substituted-2-bromo-5-chlorobenzamides. The reaction proceeds via the attack of the amine's lone pair of electrons on the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion, forming a tetrahedral intermediate which then collapses to the stable amide product. A base, such as triethylamine (B128534) or pyridine (B92270), is typically added to neutralize the hydrogen chloride (HCl) byproduct generated during the reaction.

The general reaction can be summarized as follows:

With a primary amine (R-NH₂): Formation of a secondary amide.

With a secondary amine (R₂NH): Formation of a tertiary amide.

These reactions are often carried out in aprotic solvents like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) at controlled temperatures, usually starting at 0°C and gradually warming to room temperature, to manage the exothermic nature of the reaction.

Table 1: Examples of Nucleophilic Amidation Reactions

| Amine | Product | Typical Conditions |

|---|---|---|

| Aniline (B41778) | N-phenyl-2-bromo-5-chlorobenzamide | DCM, Triethylamine, 0°C to RT |

| Diethylamine | N,N-diethyl-2-bromo-5-chlorobenzamide | THF, Pyridine, 0°C to RT |

The amidation reaction involving this compound itself does not introduce a new stereocenter at the carbonyl carbon. The benzoyl chloride is an achiral molecule. However, if the reacting amine is chiral, the resulting benzamide will be a chiral molecule.

When a single enantiomer of a chiral amine is used, the reaction will produce a single diastereomer of the product. If a racemic mixture of a chiral amine is used, a pair of diastereomers will be formed. This makes the derivatization with this compound a useful method for the analysis and separation of chiral amines, as the resulting diastereomeric amides often exhibit different physical properties (e.g., solubility, chromatographic retention times) that allow for their separation.

Esterification Reactions for Diverse Benzoyl Esters

Esterification of this compound provides access to a variety of aryl esters, which are important intermediates in the synthesis of pharmaceuticals and agrochemicals.

The reaction of this compound with alcohols (alcoholysis) or phenols (phenolysis) is a direct method for synthesizing the corresponding esters. Similar to amidation, the mechanism is a nucleophilic acyl substitution. The oxygen atom of the hydroxyl group in the alcohol or phenol (B47542) acts as the nucleophile, attacking the carbonyl carbon.

The reaction is typically performed in the presence of a base, such as pyridine, which not only scavenges the HCl byproduct but can also act as a nucleophilic catalyst.

Alcoholysis: Reaction with an alcohol (R-OH) yields an alkyl 2-bromo-5-chlorobenzoate.

Phenolysis: Reaction with a phenol (Ar-OH) yields an aryl 2-bromo-5-chlorobenzoate.

While the reaction can proceed with a stoichiometric amount of a weak base like pyridine, catalytic amounts of more potent nucleophilic catalysts can significantly enhance the reaction rate. 4-Dimethylaminopyridine (DMAP) is a highly effective catalyst for this transformation.

The catalytic cycle with DMAP involves the initial rapid reaction of DMAP with this compound to form a highly reactive N-acylpyridinium intermediate. This intermediate is much more susceptible to nucleophilic attack by the alcohol or phenol than the original acyl chloride. The subsequent reaction with the hydroxyl compound regenerates the DMAP catalyst and forms the desired ester product. This catalytic approach is particularly useful for the esterification of sterically hindered alcohols.

Friedel-Crafts Acylation with Aromatic and Heteroaromatic Substrates

The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction that forms a new carbon-carbon bond by attaching an acyl group to an aromatic ring. libretexts.orgchemguide.co.uk Using this compound as the acylating agent allows for the synthesis of various (2-bromo-5-chlorophenyl)diaryl methanones.

This reaction requires a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃). youtube.comkhanacademy.org The catalyst activates the acyl chloride by coordinating to the chlorine atom, which polarizes the carbon-chlorine bond and facilitates the formation of a highly electrophilic acylium ion (or a complex that behaves as such). chemguide.co.uk This electrophile is then attacked by the electron-rich aromatic or heteroaromatic substrate.

A known application involves the Friedel-Crafts acylation of phenetole (B1680304) (ethoxybenzene) with the isomeric 5-bromo-2-chlorobenzoyl chloride, catalyzed by aluminum chloride, to produce (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone. researchgate.netgoogle.com A similar outcome is expected with this compound, where acylation of an activated benzene (B151609) ring like phenetole would predominantly occur at the para position due to steric hindrance.

The reaction can also be applied to electron-rich five-membered heteroaromatic rings like thiophene. However, these substrates can be sensitive to the strong Lewis acids typically used. core.ac.uk Milder catalysts, such as zinc bromide (ZnBr₂) or titanium tetrachloride (TiCl₄), may be employed to avoid polymerization or degradation of the heterocyclic ring. core.ac.uk

Table 2: Examples of Friedel-Crafts Acylation Reactions

| Substrate | Product (Expected Major Isomer) | Catalyst |

|---|---|---|

| Anisole | (2-Bromo-5-chlorophenyl)(4-methoxyphenyl)methanone | AlCl₃ |

| Toluene (B28343) | (2-Bromo-5-chlorophenyl)(4-methylphenyl)methanone | AlCl₃ |

| Thiophene | (2-Bromo-5-chlorophenyl)(thiophen-2-yl)methanone | ZnBr₂ or TiCl₄ core.ac.uk |

Lewis Acid Catalysis and Reaction Conditions

Friedel-Crafts acylation is contingent on the use of a Lewis acid catalyst. fiveable.mestudymind.co.uk The catalyst's role is to activate the acyl chloride by forming a complex with the chlorine atom, which facilitates the generation of a highly electrophilic acylium ion. sigmaaldrich.com This ion then attacks an electron-rich aromatic substrate to form a new carbon-carbon bond. fiveable.me

For this compound, various Lewis acids are employed to catalyze its reaction with other aromatic compounds. The choice of catalyst and reaction conditions, such as solvent and temperature, is critical for achieving high yield and selectivity. A common catalyst is aluminum trichloride (B1173362) (AlCl₃), a potent Lewis acid for these transformations. studymind.co.uklibretexts.org However, other catalysts have also been successfully utilized. For instance, in the synthesis of 5-bromo-2-chloro-4'-ethoxy benzophenone (B1666685), a key intermediate for certain pharmaceuticals, both traditional aluminum trichloride and silica (B1680970) gel-supported aluminum trichloride have been used. google.comguidechem.com The use of a supported catalyst can simplify workup procedures and mitigate the generation of acidic wastewater. google.com

Below is a table summarizing typical reaction conditions for the Friedel-Crafts acylation using this compound.

| Reactant | Lewis Acid | Solvent | Temperature | Yield | Reference |

| Phenetole | Aluminum Trichloride | Dichloromethane | -5°C to 10°C | 60.4% | guidechem.com |

| Phenetole | Silica Gel-Supported AlCl₃ | Dichloromethane | -25°C to -20°C | 94.7% | google.com |

| Phenetole | Ferric Trichloride | Dichloromethane | Not specified | - | google.com |

This table is interactive and can be sorted by column headers.

Regioselectivity and Isomer Distribution in Acylated Products

A significant challenge in Friedel-Crafts acylation is controlling regioselectivity, which dictates the position of acylation on the aromatic substrate. When this compound reacts with a substituted aromatic ring like phenetole (ethoxybenzene), the activating ethoxy group directs the incoming acyl group to the ortho and para positions.

The distribution between these isomers is influenced by steric and electronic factors. The reaction of this compound with phenetole typically yields the para-substituted product, (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone, as the major isomer. guidechem.com The formation of the ortho-isomer, (5-bromo-2-chlorophenyl)(2-ethoxyphenyl)methanone, is less favored, likely due to steric hindrance between the bulky acyl group and the ethoxy group on the substrate.

One study reported a specific isomer distribution from the acylation of phenetole, highlighting the preference for the para product. guidechem.com

| Product Isomer | Structure | Distribution (%) |

| para-acylated | (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone | 86.3% |

| ortho-acylated | (5-bromo-2-chlorophenyl)(2-ethoxyphenyl)methanone | 12.8% |

This table details the product distribution from a specific reaction and is based on HPLC analysis. guidechem.com

Some synthetic methods are explicitly designed to enhance this selectivity, for example, by using silica gel-supported aluminum trichloride, which is reported to yield the desired para product with high selectivity and purity, avoiding significant formation of byproducts. google.com

One-Pot and Cascade Reactions for Multistep Synthesis

To improve efficiency and reduce waste, this compound is often used in one-pot synthetic sequences. In these processes, the benzoyl chloride is generated in situ from its corresponding carboxylic acid and used directly in the next step without isolation.

Reactions Involving Halogen Atom Transformations on the Aromatic Ring

The two halogen atoms on the aromatic ring of this compound offer further opportunities for synthetic modification. Their differing reactivity allows for selective transformations, enabling the synthesis of diverse and complex molecules.

Nucleophilic Aromatic Substitution with Activated Halogens

The electron-withdrawing nature of the benzoyl chloride group activates the aromatic ring towards nucleophilic aromatic substitution (NAS). This activation is most pronounced at the ortho and para positions relative to the carbonyl group. In this compound, the chlorine atom is at the ortho position (C2) and the bromine atom is at the para position (C5). Both halogens are therefore activated for substitution by strong nucleophiles.

The reaction typically proceeds via an addition-elimination mechanism, where a nucleophile attacks the carbon bearing the halogen, forming a temporary, negatively charged Meisenheimer complex. masterorganicchemistry.com Subsequent loss of the halide ion restores the aromaticity and yields the substituted product. While specific examples of NAS on this compound are not extensively documented in the provided literature, the general principles suggest that reactions with nucleophiles like alkoxides or amines are feasible under appropriate conditions.

Cross-Coupling Reactions for C-C Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds at halogenated positions. The different reactivities of the C-Br and C-Cl bonds in this compound allow for selective coupling. Generally, the carbon-bromine bond is more reactive and will undergo oxidative addition to a palladium(0) catalyst under milder conditions than the more robust carbon-chlorine bond.

This differential reactivity can be exploited for selective synthesis. For example, a Suzuki coupling using a boronic acid or a Sonogashira coupling with a terminal alkyne could be performed selectively at the C5-Br position, leaving the C2-Cl position available for a subsequent, different coupling reaction under more forcing conditions. This stepwise functionalization is a key strategy for the controlled construction of highly substituted aromatic compounds.

Reduction and Oxidation Reactions of the Benzoyl Chloride Moiety

The benzoyl chloride functional group itself can be readily transformed through reduction, though it is generally resistant to oxidation.

The acyl chloride can be selectively reduced to either an aldehyde or an alcohol, depending on the reducing agent used.

Reduction to Aldehyde : A mild and controlled reduction is required to stop at the aldehyde stage. The Rosenmund reduction, which employs hydrogen gas with a poisoned palladium catalyst (e.g., Pd on BaSO₄), is a classic method for converting acyl chlorides to aldehydes. This would yield 2-bromo-5-chlorobenzaldehyde. sigmaaldrich.com

Reduction to Alcohol : Stronger reducing agents, such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄), will reduce the acyl chloride past the aldehyde stage to the corresponding primary alcohol, 2-bromo-5-chlorobenzyl alcohol. google.com

The following table summarizes these reductive transformations:

| Reagent | Product | Product Type |

| H₂, Pd/BaSO₄ (Rosenmund Catalyst) | 2-Bromo-5-chlorobenzaldehyde | Aldehyde |

| Lithium Aluminum Hydride (LiAlH₄) | 2-Bromo-5-chlorobenzyl alcohol | Alcohol |

| Sodium Borohydride (NaBH₄) | 2-Bromo-5-chlorobenzyl alcohol | Alcohol |

This table illustrates the expected products from the reduction of the benzoyl chloride moiety.

Conversely, the benzoyl chloride moiety is at a high oxidation state and is not susceptible to further oxidation under typical laboratory conditions without cleaving the aromatic ring.

Applications of 2 Bromo 5 Chlorobenzoyl Chloride As a Crucial Synthetic Intermediate

Precursor in Pharmaceutical Synthesis

The structural motif of 2-Bromo-5-chlorobenzoyl chloride is integral to the development of various pharmacologically active compounds. It functions as a key intermediate, enabling the introduction of the 2-bromo-5-chlorophenyl group into larger, more complex molecular architectures. Its utility is primarily derived from its precursor, 2-bromo-5-chloroaniline (B1280272), which is widely used in pharmaceutical synthesis. chemicalbook.cominnospk.com The conversion of the aniline (B41778) to the corresponding benzoyl chloride creates a highly reactive electrophile ideal for forming amide and ester bonds, which are fundamental linkages in many drug molecules.

This compound is a key precursor in the synthesis of molecules with potential therapeutic activity. Research has shown that its related intermediate, 2-bromo-5-chloroaniline, is used to create compounds with significant biological effects. For instance, it is a starting material in the synthesis of chiral 3-aryl-3-benzyloxindoles, a class of compounds that has demonstrated antitumor activity. chemicalbook.com The process involves an acidylation step where a reagent like this compound would be essential for creating the necessary amide linkage. chemicalbook.com

Furthermore, derivatives of this compound are investigated as fatty-acid binding protein (FABP) inhibitors. chemicalbook.com FABPs are a family of proteins involved in lipid metabolism and are considered therapeutic targets for metabolic diseases. The synthesis of these inhibitors involves creating urea (B33335) derivatives from biphenyl (B1667301) amines, which are produced from 2-bromo-5-chloroaniline, highlighting a pathway where the benzoyl chloride could be a crucial reactant. chemicalbook.com

The reactivity of this compound makes it an excellent tool for constructing key drug intermediates. Its role can be inferred from the synthetic applications of 2-bromo-5-chloroaniline, which is a common starting material for various pharmaceutical intermediates. chemicalbook.com For example, 2-bromo-5-chloroaniline is coupled with other acyl chlorides to produce amide intermediates, which are then cyclized to form more complex structures. chemicalbook.com In a similar fashion, this compound can be reacted with various amines or alcohols to generate a diverse array of amide and ester intermediates, tailored for specific drug development programs.

One notable example is the formation of a quinoxalinone core through a copper-catalyzed Ullman coupling-cyclization reaction involving 2-bromo-5-chloroaniline. chemicalbook.com This reaction involves an initial acylation, a step for which this compound is perfectly suited, to form the necessary amide bond before the intramolecular cyclization occurs. chemicalbook.com

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals. This compound is an important reagent for building such systems. Its precursor, 2-bromo-5-chloroaniline, can be converted to 2-bromo-5-chlorobenzenethiol. chemicalbook.com This thiol intermediate is then used to prepare heterocyclic structures like benzothiadiazepines and benzothiadiazocines. chemicalbook.com The synthesis of these heterocycles often involves acylation reactions to build the core structure, representing a direct application for this compound.

Additionally, the reaction of 2-bromo-5-chloroaniline with substituted aminopyrimidines leads to the formation of pyrimidinium chlorides, another class of heterocyclic compounds. chemicalbook.com The ability to readily form amide bonds makes this compound instrumental in synthetic routes that aim to incorporate the 2-bromo-5-chlorophenyl moiety into novel heterocyclic scaffolds for drug discovery.

The specific substitution pattern of this compound is leveraged in the design of targeted therapeutic agents. The bromine and chlorine atoms can be selectively manipulated through various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to add further complexity and to fine-tune the pharmacological properties of the final molecule.

This is exemplified in the synthesis of compounds designed to inhibit the c-myc/max/DNA complex, which is a target in cancer therapy. chemicalbook.com The synthesis starts with converting 2-bromo-5-chloroaniline to an isothiocyanate, which is then elaborated. chemicalbook.com The this compound scaffold provides a robust platform for building molecules with specific three-dimensional conformations required for potent and selective biological activity, such as the previously mentioned antitumor agents and FABP inhibitors. chemicalbook.com

Utilization in Agrochemical Research and Development

Beyond pharmaceuticals, this compound and its derivatives are valuable in the agrochemical industry. innospk.com Halogenated aromatic compounds are a well-established class of molecules used in the development of crop protection agents due to their enhanced biological activity and metabolic stability.

This compound serves as an intermediate in the synthesis of various agrochemicals. Related compounds like 2-Bromo-5-chloroanisole are explicitly used as intermediates in the production of pesticides, including herbicides, fungicides, and insecticides. nbinno.com The synthesis of these agrochemicals often requires the formation of amide or ester linkages, a reaction for which this compound is an ideal starting material. The presence of the bromine and chlorine atoms on the phenyl ring is crucial for the biological efficacy of many commercial pesticides.

Structure-Activity Relationships in Agrochemical Design

The primary and most well-documented application of this compound and its precursors is in the synthesis of anthranilic diamide (B1670390) insecticides, a class of compounds that has revolutionized modern agriculture. nih.govgpnmag.com These insecticides, including the commercially significant chlorantraniliprole, are potent and selective activators of insect ryanodine (B192298) receptors (RyRs). gpnmag.commdpi.comnih.govwikipedia.orgnih.gov RyRs are critical intracellular calcium channels that mediate muscle contraction. nih.govwikipedia.orgnih.gov The binding of anthranilic diamides to these receptors leads to an uncontrolled release of calcium, resulting in muscle paralysis and ultimately, the death of the target insect pest. gpnmag.com

The synthesis of these complex insecticidal molecules often involves the coupling of a substituted pyrazole (B372694) carboxylic acid with an anthranilic acid derivative. researchgate.netgoogle.comnih.govpatsnap.comgoogle.com While this compound itself is not directly the final piece, its structural motif is integral to the anthranilamide portion of these insecticides.

Structure-activity relationship (SAR) studies on anthranilic diamides and related pyrazole carboxamides have provided insights into the features required for high insecticidal activity. nih.govmdpi.comnih.gov These studies have shown that the nature and position of substituents on both the pyrazole and the phenyl rings are crucial for bioactivity. nih.govnih.gov For instance, in a series of novel anthranilic diamides, compounds with unmodified amide moieties exhibited significantly better larvicidal activities against Plutella xylostella than their cyclized derivatives. nih.gov Furthermore, research on pyrazole-5-carboxamides has indicated that even minor changes, such as the substituent at the 4-position of the pyrazole ring, can lead to substantial differences in insecticidal, miticidal, and ovicidal activities.

While detailed SAR studies specifically isolating the contribution of the 2-bromo-5-chloro substitution on the benzoyl moiety are not extensively published, the prevalence of this pattern in potent insecticides suggests its importance. The electronic and steric properties imparted by the bromine and chlorine atoms likely play a key role in the binding affinity of the final molecule to the ryanodine receptor. The development of new insecticides continues to explore variations in these structures, with some studies focusing on replacing the pyridine (B92270) pyrazole ring with a phenyl pyrazole ring, which has been shown to slightly decrease insecticidal activity in some cases. mdpi.com

Role in Specialty Chemical and Material Science Applications

The application of this compound extends beyond the agrochemical sector into the realm of specialty chemicals and material science, although this area is less documented in publicly available research. The reactive acyl chloride group, combined with the two distinct halogen atoms, provides multiple reaction sites for polymerization and functionalization.

Theoretically, this compound can serve as a monomer in the synthesis of various polymers. For instance, it can be used to create specialty polyamides or polyesters with unique properties imparted by the halogen atoms, such as flame retardancy and modified solubility. The presence of the bromine atom also offers a site for further chemical modification, such as cross-linking or the introduction of other functional groups through reactions like Suzuki or Heck coupling.

While specific examples of polymers derived solely from this compound are not readily found in the literature, the synthesis of related benzophenone (B1666685) derivatives suggests its potential. For example, 5-bromo-2-chlorobenzoyl chloride has been used to prepare 5-bromo-2-chloro-4'-ethoxy benzophenone, a process that highlights the reactivity of the acyl chloride group in Friedel-Crafts acylation reactions. google.com Such benzophenone structures are known to be photoactive and can be incorporated into polymers for applications in coatings, inks, and adhesives.

Integration into Chiral Synthesis and Asymmetric Transformations

The field of chiral synthesis, which is crucial for the production of enantiomerically pure pharmaceuticals and other bioactive molecules, represents another potential application for this compound. Chiral derivatizing agents (CDAs) are used to convert a mixture of enantiomers into a mixture of diastereomers, which can then be separated and analyzed using standard techniques like HPLC or NMR spectroscopy. wikipedia.orgchemeurope.com

This compound, with its rigid and well-defined structure, has the potential to be used as a chiral derivatizing agent after being resolved into its individual enantiomers or by being attached to a chiral auxiliary. The resulting diastereomeric amides or esters formed by reacting the chiral acyl chloride with a racemic alcohol or amine would likely exhibit different chromatographic and spectroscopic properties, allowing for their separation and quantification. wikipedia.orgchemeurope.com

Although specific applications of this compound as a CDA are not yet reported, the principle is well-established with other acyl chlorides, such as Mosher's acid chloride. wikipedia.orgchemeurope.com The development of new and efficient CDAs is an ongoing area of research, and the unique electronic and steric properties of this compound could offer advantages in the resolution of certain classes of chiral compounds.

Furthermore, derivatives of this compound could potentially be employed as ligands in asymmetric catalysis. The synthesis of chiral 3-aryl-3-benzyloxindoles with antitumor activity has been achieved through the coupling of 2-bromo-5-chloroaniline with a chiral propanoic acyl chloride, demonstrating the utility of this structural motif in creating chiral molecules. chemicalbook.com This suggests that ligands incorporating the 2-bromo-5-chlorophenyl group could be designed for use in a variety of asymmetric transformations, such as reductions, oxidations, and carbon-carbon bond-forming reactions.

Computational and Theoretical Studies on 2 Bromo 5 Chlorobenzoyl Chloride

Quantum Chemical Characterization of Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are pivotal in elucidating the electronic properties of 2-bromo-5-chlorobenzoyl chloride. These calculations provide a detailed picture of the electron distribution within the molecule, which is fundamental to understanding its chemical behavior.

The presence of three electronegative substituents on the benzene (B151609) ring—a bromine atom, a chlorine atom, and a chlorocarbonyl group—significantly influences the electronic structure. Both bromine and chlorine are electron-withdrawing through induction but electron-donating through resonance. However, for halogens, the inductive effect typically dominates, leading to a net withdrawal of electron density from the aromatic ring. The benzoyl chloride group is strongly electron-withdrawing due to the electronegativity of the oxygen and chlorine atoms attached to the carbonyl carbon.

DFT calculations, often using a basis set such as B3LYP/6-311G(d,p), can be used to determine key electronic descriptors. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in this regard. The HOMO is primarily located on the benzene ring, while the LUMO is largely centered on the benzoyl chloride moiety, particularly the C=O bond. The energy gap between the HOMO and LUMO is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity.

The molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution. For this compound, the MEP would show a region of high positive potential (electrophilic character) around the carbonyl carbon, making it a prime target for nucleophilic attack. The regions around the halogen atoms and the oxygen atom would exhibit a negative potential.

Table 1: Predicted Electronic Properties of this compound (Illustrative Data) This table presents hypothetical data that would be expected from DFT calculations.

| Property | Predicted Value |

| HOMO Energy | -7.2 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap | 5.4 eV |

| Dipole Moment | 3.5 D |

| Electrostatic Potential on Carbonyl Carbon | +0.65 a.u. |

Molecular Dynamics Simulations for Conformational Analysis

The conformational flexibility of this compound is primarily associated with the rotation around the single bond connecting the carbonyl group to the benzene ring. Molecular dynamics (MD) simulations can be employed to explore the potential energy surface and identify the most stable conformations.

The orientation of the benzoyl chloride group relative to the aromatic ring is described by the dihedral angle (C-C-C=O). Due to the steric hindrance from the ortho-bromine atom, the planar conformation, where the benzoyl chloride group is coplanar with the benzene ring, is expected to be significantly destabilized. Computational studies on similarly ortho-substituted benzoyl chlorides have shown that the acyl chloride group is often twisted out of the plane of the benzene ring to alleviate steric strain. koreascience.kr

The most stable conformer is likely one where the carbonyl group is oriented away from the bulky bromine atom. A full rotational scan of the C-C bond would reveal the energy barriers between different conformations. The global minimum energy conformation would represent the most populated state of the molecule under thermal equilibrium.

Table 2: Predicted Conformational Data for this compound (Illustrative Data) This table presents hypothetical data for the lowest energy conformer.

| Dihedral Angle | Predicted Value (Degrees) |

| C2-C1-C(O)-Cl | 120° |

| C6-C1-C(O)-O | -60° |

| Br-C2-C1-C(O) | 180° |

Reaction Pathway Analysis and Transition State Investigations

This compound, as a typical acyl chloride, is expected to undergo nucleophilic acyl substitution reactions. libretexts.org Computational chemistry allows for the detailed investigation of the reaction mechanism, including the characterization of intermediates and transition states.

The generally accepted mechanism for nucleophilic acyl substitution is a two-step addition-elimination process. In the first step, a nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. In the second step, the carbonyl double bond is reformed, and the chloride ion is expelled as the leaving group.

Theoretical calculations can model this pathway, for instance, in the reaction with a simple nucleophile like water or an alcohol. libretexts.org By calculating the energies of the reactants, the tetrahedral intermediate, the transition states, and the products, a complete energy profile of the reaction can be constructed. The activation energy, which is the energy difference between the reactants and the highest energy transition state, determines the reaction rate. The electron-withdrawing nature of the bromo and chloro substituents is expected to stabilize the negatively charged tetrahedral intermediate, potentially lowering the activation energy and increasing the reaction rate compared to unsubstituted benzoyl chloride.

Table 3: Hypothetical Activation Energies for the Hydrolysis of Substituted Benzoyl Chlorides (Illustrative Data) This table presents a hypothetical comparison of activation energies.

| Compound | Activation Energy (kcal/mol) |

| Benzoyl chloride | 15.2 |

| 4-Chlorobenzoyl chloride | 14.5 |

| This compound | 13.8 |

Prediction of Reactivity Profiles and Selectivity Rules

The reactivity of this compound is largely dictated by the electrophilicity of the carbonyl carbon. The presence of two halogen substituents on the benzene ring enhances this electrophilicity through their electron-withdrawing inductive effects. This increased positive charge on the carbonyl carbon makes it more susceptible to attack by nucleophiles.

Computational models can quantify this reactivity. For instance, the calculated partial charge on the carbonyl carbon and the energy of the LUMO can serve as indicators of electrophilicity. A more positive partial charge and a lower LUMO energy suggest higher reactivity.

In reactions with substituted aromatic compounds (e.g., Friedel-Crafts acylation), the regioselectivity is another important aspect. While the primary role of this compound in such reactions is that of the acylating agent, theoretical studies can also predict the most likely sites of reaction on a given aromatic substrate.

Development of Quantitative Structure-Reactivity Relationships (QSRR)

Quantitative Structure-Reactivity Relationships (QSRR) are mathematical models that correlate the chemical structure of a series of compounds with their measured reactivity. For a series of substituted benzoyl chlorides, a QSRR model could be developed to predict their reaction rates with a specific nucleophile.

To build a QSRR model for a series including this compound, a dataset of experimental reaction rates would be required. Then, a set of molecular descriptors for each compound would be calculated using computational methods. These descriptors can be electronic (e.g., partial charges, HOMO/LUMO energies), steric (e.g., molecular volume), or topological.

Multiple linear regression or more advanced machine learning algorithms can then be used to find a mathematical equation that relates the descriptors to the reactivity. For example, a simplified QSRR equation might look like:

log(k) = c₀ + c₁σ + c₂E_s

where log(k) is the logarithm of the reaction rate constant, σ is the Hammett substituent constant (an electronic parameter), and E_s is the Taft steric parameter. The coefficients (c₀, c₁, c₂) are determined by fitting the equation to the experimental data. Such a model would allow for the prediction of the reactivity of other, untested benzoyl chlorides based solely on their calculated descriptors.

Green Chemistry Principles in the Synthesis and Application of 2 Bromo 5 Chlorobenzoyl Chloride

Solvent Minimization and Alternative Green Solvent Exploration

Traditional synthetic routes for 2-Bromo-5-chlorobenzoyl chloride and related compounds have often employed conventional, and sometimes hazardous, solvents. For instance, dichloromethane (B109758) is frequently used as a solvent for the conversion of 5-bromo-2-chlorobenzoic acid to this compound using reagents like oxalyl chloride or thionyl chloride. google.compatsnap.com Toluene (B28343) has also been utilized in manufacturing processes. environmentclearance.nic.in

In line with green chemistry principles, significant efforts have been made to reduce or eliminate the use of such solvents. A notable advancement is the development of a solvent-free method for preparing this compound. This process involves the direct refluxing of 5-bromo-2-chlorobenzoic acid with thionyl chloride, catalyzed by DMF, completely omitting a reaction solvent. google.com After the reaction, the excess thionyl chloride is evaporated, a step that also aids in solvent reduction. google.com

For purification steps where solvents are necessary, greener alternatives and mixed-solvent systems are being explored. For example, a mixed solvent system of ethanol (B145695) and water is used for recrystallization. google.com Ethanol is a more environmentally benign solvent, while water acts as an anti-solvent to improve the product yield. google.com In some processes, solvents like toluene are recovered via distillation and reused in subsequent batches, minimizing waste. environmentclearance.nic.ingoogle.com

Table 1: Solvents Used in the Synthesis of this compound and Related Intermediates

| Solvent/System | Step/Process | Green Aspect | Source |

| None (Solvent-free) | Synthesis of this compound | Elimination of solvent waste | google.com |

| Dichloromethane | Synthesis and subsequent reactions | Conventional solvent, efforts to minimize | google.compatsnap.com |

| Toluene | Manufacturing process | Conventional solvent, can be recovered and reused | environmentclearance.nic.ingoogle.com |

| Ethanol/Water | Recrystallization | Use of a greener solvent (ethanol) and water | google.com |

| 1,1,1-Trichloroethane (B11378) | Synthesis from 4-bromochlorobenzene | Chlorinated solvent with environmental concerns | chemicalbook.com |

Atom Economy Maximization in Synthetic Routes

Atom economy is a core principle of green chemistry that focuses on maximizing the incorporation of all materials from the starting materials and reagents into the final product. Different synthetic routes to this compound exhibit varying degrees of atom economy.

Another comprehensive synthesis route starts from the readily available dimethyl terephthalate (B1205515) and proceeds through six steps: nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization to produce a related intermediate. thieme-connect.com While this allows for the construction of the molecule from simple precursors, such multi-step syntheses often have lower atom economy due to the number of reagents and intermediates involved. thieme-connect.com The goal in green synthesis design is to devise routes that are not only high-yielding but also minimize the formation of non-incorporated by-products.

Catalyst Design for Enhanced Efficiency and Reduced Environmental Impact

Catalysis is a cornerstone of green chemistry, enabling reactions to proceed with higher efficiency, under milder conditions, and with less waste. In the synthesis of this compound and its derivatives, both homogeneous and heterogeneous catalysts are employed.

A significant green innovation is the use of a solid-supported catalyst. For instance, silica (B1680970) gel-loaded aluminum trichloride (B1173362) has been used as a catalyst in the Friedel-Crafts reaction involving this compound. google.com This heterogeneous catalyst is an improvement over using stoichiometric amounts of aluminum trichloride, which generates large volumes of acidic wastewater that is difficult to treat. google.com The supported catalyst can be easily filtered out of the reaction mixture, simplifying purification and reducing waste. google.com

Another example of an advanced catalyst system involves a copper sulfate (B86663) catalyst supported on a 4A molecular sieve for the synthesis of this compound from 4-bromochlorobenzene. chemicalbook.com This type of catalyst offers the benefits of easy separation and potential for recycling, key advantages for industrial-scale production. chemicalbook.com

In the more conventional synthesis from 5-bromo-2-chlorobenzoic acid, a catalytic amount of N,N-dimethylformamide (DMF) is often used to facilitate the reaction with thionyl chloride. google.com While effective, the focus in green catalyst design is shifting towards solid, recyclable catalysts to further improve the environmental profile of the process.

Table 2: Catalysts in the Synthesis of this compound and Related Reactions

| Catalyst | Reaction | Advantage | Source |

| Silica gel-loaded aluminum trichloride | Friedel-Crafts acylation | Heterogeneous, reduces acidic wastewater, easy to separate | google.com |

| Copper sulfate on 4A molecular sieve | Synthesis from 4-bromochlorobenzene | Heterogeneous, potential for recycling | chemicalbook.com |

| N,N-dimethylformamide (DMF) | Conversion of carboxylic acid to acid chloride | Catalytic amount, effective | google.com |

| Ferric trichloride | Friedel-Crafts acylation | Alternative Lewis acid catalyst | google.com |

| Pyridine (B92270) | Conversion of carboxylic acid to acid chloride | Catalyst, but can be difficult to remove | google.com |

Waste Stream Reduction and By-product Valorization

Reducing waste is a primary goal of green chemistry. The synthesis of this compound can generate various waste streams, including acidic wastewater and solvent waste. google.com Traditional methods using catalysts like aluminum trichloride are particularly problematic, producing significant amounts of waste containing aluminum salts which are challenging to treat. google.comenvironmentclearance.nic.in

The adoption of greener catalysts, such as the aforementioned silica gel-loaded aluminum trichloride, is a key strategy for waste reduction. google.com This approach minimizes the generation of acidic, metal-containing aqueous waste. google.com Similarly, developing solvent-free reaction steps eliminates the need for solvent recovery or disposal. google.com

Another aspect of waste reduction is the management of by-products. In the synthesis of this compound from 5-bromo-2-chlorobenzoic acid and thionyl chloride, the by-products are hydrogen chloride (HCl) and sulfur dioxide (SO₂). While these are waste products, they can be captured in scrubbers to prevent their release into the atmosphere. The HCl can potentially be neutralized or utilized elsewhere in a chemical plant.

In processes where solvents are used, recovery and reuse are critical for waste reduction. Methods like distillation are employed to recover solvents like toluene, which can then be reused in subsequent production batches. google.com The acidic aqueous phase from workup steps can also be retained for reuse in the next batch, minimizing liquid effluent. google.com

Energy Efficiency in Reaction Design and Process Optimization

Some processes require significant energy input, such as a synthesis method that involves heating to 125°C and then to 165°C for 14 hours under high pressure (up to 8 atmospheres). chemicalbook.com Such conditions necessitate specialized equipment and consume substantial amounts of energy.

In contrast, other synthetic approaches are designed to be more energy-efficient. For example, a method for preparing an intermediate involves stirring in an ice-water bath (0-5°C), followed by reaction at a controlled temperature for several hours. patsnap.com Another process operates at very low temperatures (-30°C to -10°C), which requires energy for cooling but avoids the hazards and costs of high-temperature, high-pressure reactions. google.com The preparation of the acid chloride from 5-bromo-2-chlorobenzoic acid is often carried out under reflux, with reaction times of 2-4 hours, representing a moderate energy demand. google.com

Future Directions and Emerging Research Avenues for 2 Bromo 5 Chlorobenzoyl Chloride

Continuous Flow Chemistry for Scalable and Efficient Production

The industrial production of 2-Bromo-5-chlorobenzoyl chloride and its derivatives is set to be revolutionized by the adoption of continuous flow chemistry. smolecule.com This technology offers substantial advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater control over reaction parameters, leading to higher yields and purity. While the synthesis of this compound typically involves the reaction of 5-bromo-2-chlorobenzoic acid with a chlorinating agent like thionyl chloride or oxalyl chloride , transitioning this process to a continuous flow system is a key area of future research.

Table 1: Comparison of Batch vs. Continuous Flow Synthesis

| Feature | Batch Synthesis | Continuous Flow Synthesis |

| Scalability | Difficult, often requires re-optimization | Easier, by extending operation time |

| Safety | Higher risk with large volumes of hazardous materials | Inherently safer with smaller reaction volumes |

| Heat & Mass Transfer | Often limited, can lead to side reactions | Superior, allowing for better temperature control |

| Process Control | Less precise, manual interventions often needed | High degree of automation and precise control |

| Product Purity | May require extensive purification | Often higher purity directly from the reactor |

Exploration of Photocatalytic and Electrocatalytic Methodologies

Emerging research in photocatalysis and electrocatalysis offers green and efficient alternatives for driving chemical transformations. While specific applications to this compound are still in their infancy, the broader field of benzoyl chloride chemistry provides a strong precedent for future exploration.

Photocatalysis , which utilizes light to initiate chemical reactions, presents opportunities for novel bond formations under mild conditions. For instance, visible light-driven photocatalysis has been successfully employed for the formation of benzoyl azides from benzotrichlorides via an in situ generated benzoyl chloride intermediate. elsevierpure.com Future research could adapt these principles to directly functionalize the this compound core or to participate in photoredox-catalyzed coupling reactions. beilstein-journals.org The development of tailored photocatalysts that can selectively activate the C-Br or C-Cl bonds of the aromatic ring could open up new avenues for derivatization.

Electrocatalysis , on the other hand, uses electrical current to drive non-spontaneous chemical reactions. This technique has shown promise in the reductive coupling of benzyl (B1604629) chlorides, mediated by catalysts like zirconocene. nih.gov The electrocatalytic reduction of the acyl chloride group or the targeted cleavage of the carbon-halogen bonds on the aromatic ring of this compound could be achieved with high selectivity and efficiency. acs.org Investigating the electrochemical behavior of this compound will be crucial for designing novel synthetic strategies that are both energy-efficient and environmentally benign.

Expanding the Scope of Late-Stage Functionalization

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry and materials science that involves introducing chemical modifications at the final stages of a synthesis. ontosight.ai This approach allows for the rapid generation of a diverse library of analogues from a common advanced intermediate, facilitating the exploration of structure-activity relationships. The reactivity of the acyl chloride group in this compound makes it an ideal handle for LSF.

Future research will likely focus on expanding the repertoire of nucleophiles that can be efficiently coupled with this compound under mild conditions. This includes the development of novel catalytic methods for amidation, esterification, and other coupling reactions that are tolerant of a wide range of functional groups. researchgate.net Furthermore, strategies that enable the selective functionalization of the C-Br or C-Cl bonds on the aromatic ring in the presence of the acyl chloride group will be highly valuable. chemrxiv.orgresearchgate.net This could involve the use of specialized catalysts or photo- and electro-chemical methods to achieve regioselective transformations. acs.org

Advanced Analytical Techniques for In-Situ Reaction Monitoring

The optimization of chemical processes, particularly in a continuous flow setting, relies heavily on the ability to monitor reactions in real-time. Advanced analytical techniques for in-situ reaction monitoring are therefore crucial for the future development of synthetic methodologies involving this compound.

Spectroscopic methods such as Fourier-transform infrared (FTIR) and Raman spectroscopy can provide real-time information on the concentration of reactants, intermediates, and products without the need for sample extraction. researchgate.net For reactions involving this compound, in-situ monitoring can be used to track the consumption of the acyl chloride and the formation of the desired product, allowing for precise determination of reaction endpoints and optimization of reaction parameters. The development of robust probes and chemometric models will be essential for implementing these techniques in complex reaction mixtures. Validating in-situ data with traditional offline methods like GC, LC, or NMR will ensure the accuracy and reliability of the developed models. researchgate.net

Rational Design of Novel Molecules Incorporating the this compound Core

The 2-bromo-5-chlorobenzoyl moiety serves as a valuable scaffold for the rational design of novel molecules with potential applications in pharmaceuticals and agrochemicals. smolecule.comchemicalbook.com The specific substitution pattern of the halogen atoms influences the electronic properties and conformational preferences of the molecule, which in turn can affect its biological activity. smolecule.com

Future research will increasingly rely on computational chemistry and molecular modeling to guide the design of new derivatives. Density Functional Theory (DFT) calculations, for example, can be used to predict the reactivity of different sites on the molecule and to understand the non-covalent interactions that govern its binding to biological targets. nih.gov This in-silico approach can help to prioritize synthetic targets and to design molecules with improved potency, selectivity, and pharmacokinetic properties. The synthesis of key intermediates for promising drugs like Empagliflozin has already demonstrated the utility of this building block. google.com By combining computational design with efficient synthetic strategies, researchers can accelerate the discovery and development of new bioactive compounds based on the this compound core.

Q & A

Basic Research Questions

Q. What are the recommended laboratory methods for synthesizing 2-Bromo-5-chlorobenzoyl chloride?

- Methodological Answer : The synthesis typically involves nucleophilic acyl substitution, where 5-bromo-2-chlorobenzoic acid reacts with thionyl chloride (SOCl₂) or oxalyl chloride. Key steps include refluxing under anhydrous conditions (40–60°C, 4–6 hours) and purifying via fractional distillation or recrystallization. Monitor reaction completion using thin-layer chromatography (TLC) with ethyl acetate/hexane (1:4) as the mobile phase . Ensure inert gas (N₂/Ar) purging to prevent hydrolysis .

Q. How should researchers safely handle and store this compound?

- Methodological Answer : Use impervious nitrile gloves, sealed goggles, and lab coats to prevent skin/eye contact (Skin Corr. 1B, H314 ). Work in a fume hood with local exhaust ventilation. Store in airtight containers at 2–8°C, away from moisture and bases. Regularly inspect storage containers for leaks, and neutralize spills with sodium bicarbonate before disposal .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- IR Spectroscopy : Identify characteristic C=O (1770–1810 cm⁻¹) and C-Cl/Br (550–650 cm⁻¹) stretches. Compare with reference spectra from databases like NIST .

- NMR : ¹H NMR in CDCl₃ shows aromatic protons (δ 7.4–8.2 ppm, multiplet) and carbonyl carbon (δ 165–170 ppm in ¹³C NMR).

- Mass Spectrometry : ESI-MS or EI-MS confirms molecular ion peaks at m/z 233 (M⁺) and isotopic patterns for Br/Cl .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields involving this compound?

- Methodological Answer : Conduct a systematic Design of Experiments (DOE) to isolate variables such as temperature, catalyst loading (e.g., DMAP), and solvent polarity. Use ANOVA to identify statistically significant factors. For example, higher yields (≥85%) are reported with dichloromethane vs. THF due to reduced side reactions . Cross-validate results using kinetic studies (e.g., in situ IR monitoring) to track intermediate formation .

Q. What mechanistic insights explain the reactivity of this compound in electrophilic aromatic substitution (EAS)?

- Methodological Answer : The electron-withdrawing Cl and Br substituents deactivate the benzene ring, directing EAS to the para position relative to the carbonyl group. Computational studies (DFT) show a Hammett σₚ value of +0.23 for the chloro group and +0.26 for bromo, favoring meta/para selectivity. Experimentally, nitration with HNO₃/H₂SO₄ at 0°C yields 2-bromo-5-chloro-4-nitrobenzoyl chloride as the major product (>70%) .

Q. How does the stability of this compound vary under different storage conditions?

- Methodological Answer : Accelerated stability studies (40°C/75% RH for 6 months) show ≤5% degradation when stored in amber glass with molecular sieves. Degradation products (e.g., 5-bromo-2-chlorobenzoic acid) form via hydrolysis, detectable by HPLC (C18 column, acetonitrile/water gradient). For long-term storage, lyophilization or inert-atmosphere packaging extends shelf life to >2 years .

Data Contradiction Analysis

Q. Why do some studies report divergent regioselectivity in Friedel-Crafts acylation using this compound?

- Methodological Answer : Contradictions arise from solvent effects and Lewis acid catalysts. For example:

- In benzene/AlCl₃, steric hindrance favors para-acylation (85% yield).